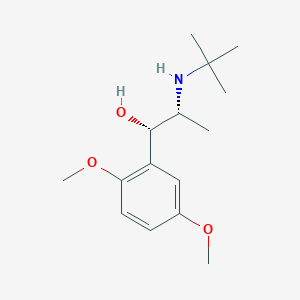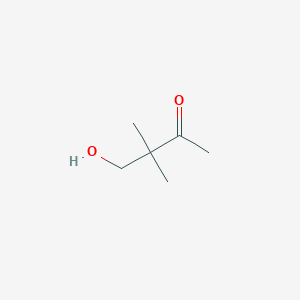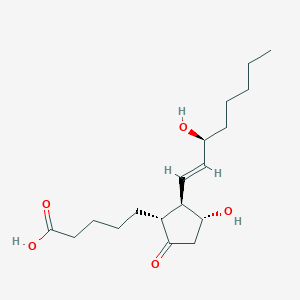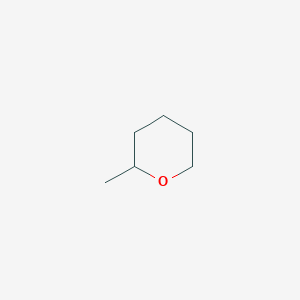
Strontium dichloride hexahydrate
Overview
Description
Strontium chloride hexahydrate is a chemical compound with the formula SrCl₂·6H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique properties. Strontium chloride hexahydrate is known for its role in producing a bright red color in fireworks and its use in the medical field for treating bone pain in skeletal metastases .
Scientific Research Applications
Strontium chloride hexahydrate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a precursor to prepare strontium chromate, a corrosion inhibitor for aluminum . It is also involved in the synthesis of cadmium sulfide core photocatalytic nanoparticles .
-
Biology and Medicine: : In the medical field, the radioactive isotope strontium-89, derived from strontium chloride, is used for the treatment of bone cancer . Additionally, it has been used in toothpaste formulations to reduce tooth sensitivity by forming a barrier over microscopic tubules in the dentin .
-
Industry: : Strontium chloride hexahydrate is utilized in glass-making and metallurgy. It is also used as a red coloring agent in pyrotechnics .
Mechanism of Action
The mechanism of action of strontium chloride hexahydrate varies depending on its application:
-
Dental Hypersensitivity: : Strontium ions in strontium chloride toothpaste formulations relieve pain and sensitivity by blocking fluid flow in dentinal tubules, which are microscopic canals in the dentin .
-
Bone Cancer Treatment: : The radioactive isotope strontium-89 targets bone tissues, where it emits beta particles that help alleviate bone pain associated with skeletal metastases .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Strontium dichloride hexahydrate interacts with the dentin in teeth. It forms a barrier over microscopic tubules in the dentin, which contain nerve endings that have become exposed due to gum recession . This interaction helps in reducing tooth sensitivity .
Cellular Effects
This compound primarily affects dental cells. It influences cell function by forming a barrier over microscopic tubules in the dentin . This barrier protects nerve endings that have become exposed, thereby reducing tooth sensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a barrier over microscopic tubules in the dentin . This barrier prevents fluid flow in the dentinal tubules, which are essentially microscopic canals in the dentin . This action helps to alleviate pain and sensitivity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in the context of unseeded batch cooling crystallization . The results suggested that in a well-mixed crystallizer, no obvious agglomeration and breakage were observed .
Metabolic Pathways
Strontium can bind to proteins and, based on its similarity to calcium, probably forms complexes with various inorganic anions, such as carbonate and phosphate, and carboxylic acids, such as citrate and lactate .
Transport and Distribution
Given its solubility in water , it can be inferred that it may be transported and distributed in the body through the bloodstream.
Subcellular Localization
Given its role in reducing tooth sensitivity, it can be inferred that it primarily localizes in the dentin of teeth where it forms a barrier over microscopic tubules .
Preparation Methods
Strontium chloride hexahydrate can be synthesized through several methods. One common method involves treating aqueous strontium hydroxide or strontium carbonate with hydrochloric acid. The reaction is as follows :
Sr(OH)2+2HCl→SrCl2+2H2O
Crystallization from cold aqueous solution yields the hexahydrate form, SrCl₂·6H₂O. Dehydration of this salt occurs in stages, starting above 61°C, with full dehydration occurring at 320°C .
Chemical Reactions Analysis
Strontium chloride hexahydrate undergoes various chemical reactions, including:
-
Decomposition: : Upon heating, strontium chloride hexahydrate decomposes to form strontium chloride and water .
SrCl2⋅6H2O→SrCl2+6H2O
-
Catalysis: : It acts as a catalyst in the conversion of aldehydes and ketones into gem-dihydroperoxides using aqueous hydrogen peroxide under mild and neutral conditions .
Comparison with Similar Compounds
Strontium chloride hexahydrate can be compared with other similar compounds, such as:
- Strontium fluoride (SrF₂)
- Strontium bromide (SrBr₂)
- Strontium iodide (SrI₂)
- Calcium chloride (CaCl₂)
- Barium chloride (BaCl₂)
Strontium chloride hexahydrate is unique due to its high solubility in water and its specific applications in pyrotechnics and medicine. Unlike barium chloride, which is more toxic, strontium chloride hexahydrate is relatively safer to handle .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Strontium dichloride hexahydrate can be achieved through the reaction between strontium carbonate and hydrochloric acid in aqueous solution, followed by crystallization of the product in the presence of water.", "Starting Materials": ["Strontium carbonate", "Hydrochloric acid", "Water"], "Reaction": [ "Add strontium carbonate to a flask containing water", "Slowly add hydrochloric acid to the flask while stirring the mixture", "Heat the mixture to about 60°C and stir for 30 minutes", "Filter the mixture to remove any insoluble impurities", "Slowly add water to the filtrate to induce crystallization", "Allow the mixture to cool to room temperature and collect the crystals by filtration", "Dry the crystals in a desiccator to obtain Strontium dichloride hexahydrate" ] } | |
CAS RN |
10025-70-4 |
Molecular Formula |
Cl2H12O6Sr |
Molecular Weight |
266.62 g/mol |
IUPAC Name |
strontium;dichloride;hexahydrate |
InChI |
InChI=1S/2ClH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |
InChI Key |
AMGRXJSJSONEEG-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |
Other CAS RN |
10025-70-4 |
physical_description |
Colorless or white odorless solid; Effloresces in air; Deliquescent; [Merck Index] White crystals; [Sigma-Aldrich MSDS] |
Pictograms |
Corrosive; Irritant |
Related CAS |
10476-85-4 (Parent) 22537-39-9 (Parent) |
synonyms |
Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Strontium dichloride hexahydrate?
A1: this compound crystallizes in a trigonal crystal system with the space group P321 [, ]. The unit cell contains one formula unit (Z=1). Neutron diffraction studies have revealed that nine water molecules coordinate each strontium ion. Three water molecules are terminally bonded to a single strontium ion, while the remaining six bridge between two strontium ions []. These water molecules further interact with chloride ions through hydrogen bonding, forming a distorted octahedral arrangement around each chloride ion [].
Q2: How does the structure of SrCl2·6H2O affect its Raman spectrum?
A2: The arrangement of water molecules in the SrCl2·6H2O crystal influences its vibrational modes observed in Raman spectroscopy. The bridging and terminal water molecules contribute differently to the observed peaks. Interestingly, while all E modes in the crystal can theoretically exhibit LO-TO splitting (splitting of longitudinal and transverse optical phonon modes), the splitting is minimal for modes originating from the linear chain structure formed by the strontium ions and bridging water molecules []. Furthermore, disorder among the terminal water molecules relaxes selection rules, impacting the Sr-O bond stretching vibrations observed in the plane perpendicular to the chain axis [].
Q3: What is a major challenge in the industrial preparation of SrCl2·6H2O, and how is it addressed?
A3: A common issue during the production of SrCl2·6H2O is caking, which can impact its handling and usability. A novel preparation method tackles this problem by implementing a two-step drying process []. The initial drying uses hot air and reduces the free water content to less than or equal to 0.2 weight percent. This controlled drying process minimizes free water, effectively mitigating the caking issue and ensuring the material's quality and processability [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)

![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)









